molecular formula C23H15ClF2N2O2S B2393902 1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894552-47-7

1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

Cat. No. B2393902
CAS RN: 894552-47-7
M. Wt: 456.89
InChI Key: RQNMGEADMRHSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C23H15ClF2N2O2S and its molecular weight is 456.89. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of spiro-indole derivatives, including compounds similar to 1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione, involves the reaction of mercaptoacetic acid with chloroimino and fluorophenyl compounds. These reactions lead to compounds that are characterized by tetrahedral geometry around the spiro carbon atom, with bond angles ranging from 109.6 to 117.3 degrees, confirming the structure proposed based on spectroscopic studies (Sehgal et al., 1994).

Antimicrobial and Antioxidant Activities

Some spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes have been synthesized and tested for their in vitro antimicrobial activity. These compounds showed promise as new antimicrobial agents, with structures deduced from elemental analysis and spectral data (Al-Romaizan, 2020). Moreover, novel fluorinated spiro[oxindole-thiazolidinone] derivatives fused with sulfur and phosphorus heterocycles demonstrated significant antioxidant activities, highlighting their potential in mitigating oxidative stress (Ali & Abdel-Rahman, 2014).

Antileukemic Activity

Spiro[indoline‐3,2′‐thiazolidine]‐2,4′‐diones have been prepared and evaluated for their antileukemic activity, with certain derivatives showing activity in the P388 and L1210 leukemia screen tests. This research opens avenues for the development of novel antileukemic agents based on the spiro[indoline-3,2'-thiazolidine] scaffold (Rajopadhye & Popp, 1987).

Antihistamic and Anticancer Activities

Spiro compounds have also been explored for their antihistamic properties, with fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones demonstrating H1-antagonism, indicative of potential use as antihistamic agents (Arya et al., 2012). Furthermore, the anticancer activity of spiro[indoline‐3,2′‐thiazolidine]‐2,4′‐diones against human breast cancer cell lines underscores the therapeutic potential of these compounds in oncology (Kumar & Sharma, 2022).

properties

IUPAC Name

1'-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O2S/c24-18-5-3-6-19(26)16(18)12-27-20-7-2-1-4-17(20)23(22(27)30)28(21(29)13-31-23)15-10-8-14(25)9-11-15/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNMGEADMRHSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

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